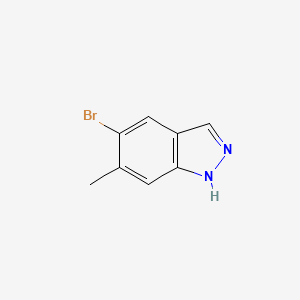

5-Bromo-6-methyl-1H-indazole

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

5-bromo-6-methyl-1H-indazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7BrN2/c1-5-2-8-6(3-7(5)9)4-10-11-8/h2-4H,1H3,(H,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UTDBMGRTYFPTEC-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1Br)C=NN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7BrN2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID60646665 | |

| Record name | 5-Bromo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

211.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

885223-72-3 | |

| Record name | 5-Bromo-6-methyl-1H-indazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID60646665 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-Bromo-6-methyl-1H-indazole | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to 5-Bromo-6-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-methyl-1H-indazole is a halogenated heterocyclic compound that serves as a pivotal building block in medicinal chemistry and drug discovery. Its strategic substitution pattern, featuring a bromine atom and a methyl group on the indazole core, provides a versatile scaffold for the synthesis of a diverse range of biologically active molecules. This technical guide provides a comprehensive overview of the chemical and physical properties of this compound, a detailed synthesis protocol, and an exploration of its applications in the development of novel therapeutics, particularly as a precursor to kinase inhibitors for cancer treatment.

Chemical and Physical Properties

This compound is a solid at room temperature with a molecular weight of 211.06 g/mol . Its key identifiers and physical properties are summarized in the table below for easy reference.

| Property | Value |

| CAS Number | 885223-72-3 |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| Appearance | Solid |

| Melting Point | 166-171 °C |

| Boiling Point | 344.6 °C at 760 mmHg |

| Density | 1.654 g/cm³ |

| Flash Point | 162.2 °C |

| InChI Key | UTDBMGRTYFPTEC-UHFFFAOYSA-N |

| SMILES | Cc1cc2c(cc1Br)nn[nH]2 |

Synthesis of this compound

A common synthetic route to this compound involves the diazotization of a substituted aniline followed by cyclization. The following protocol provides a detailed methodology for its preparation.

Experimental Protocol: Synthesis via Diazotization of 4-Bromo-5-methylaniline

This protocol outlines a potential synthetic pathway starting from 4-bromo-5-methylaniline.

Step 1: Diazotization of 4-Bromo-5-methylaniline

-

In a reaction vessel, dissolve 4-bromo-5-methylaniline in a suitable acidic solution, such as aqueous hydrochloric acid, and cool the mixture to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water to the cooled aniline solution while maintaining the temperature below 5 °C. Stir the mixture vigorously during the addition.

-

Continue stirring the reaction mixture at 0-5 °C for an additional 30 minutes to ensure complete formation of the diazonium salt.

Step 2: Cyclization to form this compound

-

To the freshly prepared diazonium salt solution, add a reducing agent, such as sodium sulfite or stannous chloride, portion-wise while maintaining the low temperature.

-

After the addition is complete, allow the reaction mixture to slowly warm to room temperature and continue stirring for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

Neutralize the reaction mixture with a suitable base, such as sodium bicarbonate or sodium hydroxide solution, until the pH is neutral or slightly basic.

-

Extract the aqueous mixture with an organic solvent, such as ethyl acetate or dichloromethane.

-

Combine the organic extracts, dry over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.

-

Purify the crude this compound by recrystallization from a suitable solvent system (e.g., ethanol/water or hexanes/ethyl acetate) or by column chromatography on silica gel to yield the pure product.

An In-depth Technical Guide to 5-Bromo-6-methyl-1H-indazole (CAS No. 885223-72-3)

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-methyl-1H-indazole is a substituted indazole derivative that holds significant interest within the fields of medicinal chemistry and drug discovery. The indazole scaffold is a well-established pharmacophore, recognized for its presence in numerous biologically active compounds, including several FDA-approved drugs.[1][2][3][4][5] This technical guide provides a comprehensive overview of the available data on this compound, including its physicochemical properties, synthetic methodologies, and potential therapeutic applications, with a focus on its role as a key building block in the development of novel therapeutics, particularly in oncology.

Chemical and Physical Properties

This compound is a solid, light-yellow compound at room temperature. Its fundamental properties are summarized in the table below, compiled from various chemical supplier databases.

| Property | Value |

| CAS Number | 885223-72-3 |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| Appearance | Light yellow solid |

| Purity | ≥ 95% (HPLC) |

| Storage Conditions | 0-8°C |

Structure:

Caption: Chemical structure of this compound.

Spectroscopic Data

Expected ¹H NMR Spectral Data (Illustrative)

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~2.4 | s | 3H | -CH₃ |

| ~7.5 | s | 1H | Ar-H |

| ~7.8 | s | 1H | Ar-H |

| ~8.0 | s | 1H | Ar-H (indazole C3-H) |

| ~13.0 | br s | 1H | N-H |

Expected ¹³C NMR Spectral Data (Illustrative)

| Chemical Shift (ppm) | Assignment |

| ~20 | -CH₃ |

| ~110-140 | Aromatic and Indazole Carbons |

Expected IR Spectral Data (Illustrative)

| Wavenumber (cm⁻¹) | Assignment |

| 3100-3000 | N-H stretch |

| 2950-2850 | C-H stretch (methyl) |

| 1620-1450 | C=C and C=N stretch (aromatic/indazole rings) |

| ~1100 | C-N stretch |

| ~600 | C-Br stretch |

Expected Mass Spectrometry Data (Illustrative)

| m/z | Assignment |

| 210/212 | [M]⁺ (isotopic pattern for Br) |

| 211/213 | [M+H]⁺ (isotopic pattern for Br) |

Synthesis and Experimental Protocols

A definitive, step-by-step protocol for the synthesis of this compound is not explicitly detailed in publicly accessible literature. However, based on established synthetic routes for analogous bromo-indazole compounds, a plausible synthetic strategy can be outlined.[6][7][8][9][10] The most common methods for indazole synthesis involve the cyclization of appropriately substituted anilines.

Proposed Synthetic Pathway:

A likely precursor for the synthesis of this compound is 4-Bromo-5-methyl-2-nitroaniline. The synthesis would proceed via diazotization followed by reductive cyclization.

Caption: Proposed synthetic workflow for this compound.

General Experimental Protocol (based on related syntheses):

-

Diazotization: To a cooled solution (0-5°C) of 4-Bromo-5-methyl-2-nitroaniline in a suitable acidic medium (e.g., concentrated HCl), a solution of sodium nitrite in water is added dropwise while maintaining the temperature. The reaction is stirred for a short period to ensure complete formation of the diazonium salt.

-

Reductive Cyclization: The resulting diazonium salt solution is then treated with a reducing agent, such as tin(II) chloride in concentrated hydrochloric acid. The reaction mixture is typically stirred at room temperature or gently heated to facilitate the cyclization and formation of the indazole ring.

-

Work-up and Purification: Upon completion of the reaction, the mixture is basified to precipitate the crude product. The solid is collected by filtration, washed with water, and dried. Purification is typically achieved by recrystallization from a suitable solvent (e.g., ethanol/water) or by column chromatography on silica gel.

Biological Activity and Applications in Drug Discovery

The indazole core is a privileged structure in medicinal chemistry, known for its ability to mimic the purine ring of ATP and interact with the hinge region of kinases.[1][5] This has led to the development of numerous indazole-containing kinase inhibitors for the treatment of cancer.[5] While direct biological studies on this compound are limited, its structural features suggest it is a valuable intermediate for the synthesis of biologically active molecules.

Potential as a Kinase Inhibitor Scaffold:

The bromine atom at the 5-position and the methyl group at the 6-position of the indazole ring provide key points for synthetic modification. The bromine atom can be utilized in cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig) to introduce a variety of substituents that can probe different regions of a kinase active site. The methyl group can influence the steric and electronic properties of the molecule, potentially enhancing binding affinity and selectivity.

Caption: Drug discovery workflow utilizing this compound.

Broader Therapeutic Potential:

Beyond oncology, indazole derivatives have demonstrated a wide range of pharmacological activities, including anti-inflammatory, antimicrobial, and neurological effects.[3] Therefore, derivatives of this compound could be explored for their potential in these therapeutic areas as well.

Conclusion

This compound is a valuable heterocyclic building block with significant potential in drug discovery and development. While comprehensive characterization data for this specific compound is not widely published, its structural relationship to known biologically active indazoles and the versatility of its functional groups make it an attractive starting material for the synthesis of novel therapeutic agents. Further research to fully characterize this compound and explore the biological activities of its derivatives is warranted.

References

- 1. mdpi.com [mdpi.com]

- 2. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 3. mdpi.com [mdpi.com]

- 4. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis routes of 5-bromo-1H-indazole [benchchem.com]

- 7. Thieme E-Books & E-Journals [thieme-connect.de]

- 8. CN110452177A - A kind of synthetic method of the fluoro- 1H- indazole of the bromo- 4- of 5- - Google Patents [patents.google.com]

- 9. benchchem.com [benchchem.com]

- 10. pubs.rsc.org [pubs.rsc.org]

An In-depth Technical Guide to 5-Bromo-6-methyl-1H-indazole: Structure, Properties, and Synthetic Methodologies

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-Bromo-6-methyl-1H-indazole is a substituted indazole derivative that serves as a key building block in medicinal chemistry. Its structural features make it a valuable intermediate in the synthesis of various biologically active compounds, particularly in the development of kinase inhibitors for therapeutic applications. This technical guide provides a comprehensive overview of the structure, properties, and synthetic approaches related to this compound, aimed at supporting research and development in the pharmaceutical sciences.

Chemical Structure and Properties

This compound possesses a bicyclic structure composed of a pyrazole ring fused to a benzene ring, with a bromine atom at the 5-position and a methyl group at the 6-position.

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| CAS Number | 885223-72-3 | [1][2][3] |

| Molecular Formula | C₈H₇BrN₂ | [1][2] |

| Molecular Weight | 211.06 g/mol | [1][2] |

| Appearance | Light yellow solid | [1] |

| Purity | ≥ 95% (HPLC) | [1] |

| Storage Conditions | Store at 0-8°C | [1] |

Spectroscopic Data

Detailed experimental spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is not widely published. However, spectral information for closely related structures, such as this compound-3-carboxylic acid, is available and can provide insights into the expected spectral characteristics.[4] The analysis of related bromo-indazole derivatives suggests that the bromine and methyl substituents will influence the chemical shifts in the aromatic region of the NMR spectra.[5]

Synthesis

The following diagram illustrates a generalized workflow for the synthesis of a substituted indazole, which could be adapted for this compound.

Applications in Drug Discovery and Development

This compound is primarily utilized as an intermediate in the synthesis of more complex molecules for pharmaceutical applications.[1] The indazole scaffold is a privileged structure in medicinal chemistry, known for its ability to mimic the purine core of ATP and interact with the hinge region of kinases.[7][8] Consequently, derivatives of this compound are of interest in the development of:

-

Anti-cancer agents: Many indazole-containing compounds have been investigated and developed as kinase inhibitors targeting signaling pathways involved in cancer cell proliferation and survival.[9][10][11]

-

Anti-inflammatory drugs: The indazole nucleus is also found in compounds with anti-inflammatory properties.[1]

The bromine atom on the indazole ring serves as a useful synthetic handle for introducing further molecular diversity through cross-coupling reactions, such as Suzuki or Buchwald-Hartwig couplings. This allows for the exploration of structure-activity relationships in drug design.

Experimental Protocols

While a specific protocol for the synthesis of this compound is not available, a general procedure for the N-methylation of a related compound, 6-bromo-1H-indazole, is described below. This illustrates a common transformation for modifying the indazole core.

Protocol: N-methylation of 6-bromo-1H-indazole [12]

-

Preparation: To a stirred suspension of sodium hydride (1.2 eq) in anhydrous tetrahydrofuran (THF) under a nitrogen atmosphere at 0°C, add a solution of 6-bromo-1H-indazole (1.0 eq) in anhydrous THF dropwise.

-

Reaction: Allow the reaction mixture to stir at room temperature for 1 hour. Cool the mixture back to 0°C and add methyl iodide (1.1 eq) dropwise. Let the reaction warm to room temperature and stir for 12-16 hours.

-

Work-up: Upon completion, carefully quench the reaction by the slow addition of a saturated aqueous solution of ammonium chloride.

-

Extraction: Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.

The following diagram outlines a general workflow for a kinase inhibition assay, a common application for compounds derived from this compound.

Conclusion

This compound is a valuable chemical intermediate with significant potential in the field of drug discovery, particularly for the development of novel anti-cancer and anti-inflammatory therapies. While detailed experimental data for this specific compound is limited, its structural similarity to other well-studied indazoles provides a strong basis for its application in medicinal chemistry. Further research to fully characterize its physicochemical properties and explore its synthetic utility is warranted to unlock its full potential in the development of new therapeutic agents.

References

- 1. chemimpex.com [chemimpex.com]

- 2. This compound [unite-pharm.com]

- 3. 885223-72-3 this compound AKSci J94834 [aksci.com]

- 4. This compound-3-carboxylic acid(1360942-30-8) 1H NMR [m.chemicalbook.com]

- 5. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 9. pubs.rsc.org [pubs.rsc.org]

- 10. Design, Synthesis and Antitumor Activity of 1H-indazole-3-amine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]

Technical Guide: 5-Bromo-6-methyl-1H-indazole

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 5-Bromo-6-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. This document details its physicochemical properties, experimental protocols for its synthesis, and explores its established and potential roles as a modulator of key biological pathways, particularly in the context of kinase inhibition for therapeutic applications.

Core Compound Properties

This compound is a substituted indazole with the empirical formula C₈H₇BrN₂. Its structure is characterized by a bicyclic system composed of a benzene ring fused to a pyrazole ring, with a bromine atom at position 5 and a methyl group at position 6.

Physicochemical Data

The key quantitative data for this compound are summarized in the table below for easy reference and comparison.

| Property | Value |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| Appearance | Solid |

| Storage Temperature | Room Temperature |

Synthesis and Experimental Protocols

The synthesis of this compound can be approached through various established methods for indazole ring formation. A common strategy involves the cyclization of appropriately substituted anilines.

Proposed Synthetic Pathway

A potential and efficient route to synthesize this compound starts from 4-bromo-2-methyl-5-nitroaniline. This pathway involves a diazotization reaction followed by cyclization to form the indazole core.[1]

Caption: Proposed synthesis of this compound.

Detailed Experimental Protocol (Adapted from related syntheses)

The following protocol is adapted from established procedures for the synthesis of similar indazole derivatives and serves as a guide for the preparation of this compound.

Step 1: Diazotization of 4-bromo-2-methyl-5-nitroaniline

-

Dissolve 4-bromo-2-methyl-5-nitroaniline in a suitable acidic medium, such as a mixture of glacial acetic acid and hydrochloric acid.

-

Cool the solution to 0-5 °C in an ice bath.

-

Slowly add a solution of sodium nitrite (NaNO₂) in water, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes to ensure complete formation of the diazonium salt.

Step 2: Reductive Cyclization

-

To the cold diazonium salt solution, add a reducing agent such as tin(II) chloride (SnCl₂) dissolved in concentrated hydrochloric acid.

-

Allow the reaction to warm to room temperature and stir for several hours or until the reaction is complete, as monitored by thin-layer chromatography (TLC).

-

The cyclization occurs in situ to form the indazole ring.

Step 3: Work-up and Purification

-

Neutralize the reaction mixture with a base, such as sodium hydroxide or sodium bicarbonate solution, until the pH is basic.

-

Extract the product into an organic solvent like ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of hexane and ethyl acetate) to yield pure this compound.

Biological Activity and Signaling Pathways

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, known for its ability to bind to a variety of biological targets.[2] Derivatives of indazole are particularly prominent as inhibitors of protein kinases, which are critical regulators of cellular signaling pathways.

Kinase Inhibition

Indazole-containing compounds are known to act as ATP-competitive inhibitors of protein kinases.[2] The indazole core mimics the purine ring of ATP, enabling it to fit into the ATP-binding pocket of these enzymes.[2] The nitrogen atoms of the indazole can form crucial hydrogen bonds with the kinase hinge region, a key determinant of binding affinity.[2]

Substituents on the indazole ring play a vital role in determining the potency and selectivity of inhibition. The bromine atom at the 5-position and the methyl group at the 6-position of this compound can be strategically utilized to interact with specific residues within the kinase active site, potentially leading to high-affinity binding. For instance, the bromine atom can be leveraged for cross-coupling reactions to explore solvent-exposed regions of the ATP-binding pocket.[2]

Potential Therapeutic Applications

Given the role of indazole derivatives as kinase inhibitors, this compound is a promising candidate for the development of therapeutics for diseases driven by aberrant kinase activity, most notably cancer. Many indazole-based drugs, such as axitinib and pazopanib, are approved for cancer treatment.

Derivatives of 6-bromo-1H-indazole have been specifically investigated as potent inhibitors of kinases like Polo-like kinase 4 (PLK4) and Vascular Endothelial Growth Factor Receptor (VEGFR), both of which are important targets in oncology.[2] This suggests that this compound and its derivatives could also exhibit inhibitory activity against these or other related kinases.

The general mechanism of action for such an inhibitor is depicted in the following workflow:

Caption: Mechanism of kinase inhibition by this compound.

Conclusion

This compound is a valuable heterocyclic compound with significant potential in drug discovery and development. Its straightforward synthesis and the proven track record of the indazole scaffold as a kinase inhibitor make it an attractive starting point for the design of novel therapeutic agents. Further research into its specific kinase targets and its efficacy in preclinical models is warranted to fully elucidate its therapeutic potential.

References

The Biological Versatility of 5-Bromo-6-methyl-1H-indazole Derivatives: A Technical Guide for Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

The indazole scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Among these, substituted indazoles, particularly those bearing bromine and methyl groups, have garnered significant interest for their potential as therapeutic agents. This technical guide provides a comprehensive overview of the biological activities of 5-Bromo-6-methyl-1H-indazole derivatives and their closely related analogs, with a focus on their applications in oncology and enzyme inhibition. While specific biological data for the this compound core is limited in publicly available literature, this document extrapolates from closely related bromo-methyl-1H-indazole derivatives to provide a valuable resource for researchers in the field.

Anticancer Activity: A Promising Frontier

Bromo-substituted indazole derivatives have consistently demonstrated potent antiproliferative activity across a range of cancer cell lines. Research has shown that these compounds can induce apoptosis and inhibit cell cycle progression, making them attractive candidates for novel anticancer therapies.[1][2]

Quantitative Antiproliferative Data

The following table summarizes the in vitro anticancer activity of various bromo-indazole derivatives, providing a comparative view of their potency. It is important to note that the direct this compound scaffold is not represented due to a lack of specific data in the reviewed literature. The presented data is for structurally related compounds.

| Compound/Derivative | Cancer Cell Line | IC50 (µM) | Reference |

| 6-Bromo-1H-indazole Derivative (Compound 2f) | 4T1 (Breast Cancer) | 0.23 - 1.15 | [1][2] |

| 5-Bromo-7-azaindolin-2-one Derivative (Compound 23p) | HepG2 (Liver), A549 (Lung), Skov-3 (Ovarian) | 2.357 - 3.012 | [3] |

| N-(4-fluorobenzyl)-1H-indazol-6-amine (9f) | HCT116 (Colorectal) | 14.3 ± 4.4 | [2] |

| 5-Bromo-1H-indazol-3-amine Derivative (Compound 6o) | K562 (Chronic Myeloid Leukemia) | 5.15 | [4] |

Enzyme Inhibition: Targeting Key Pathological Pathways

A primary mechanism through which indazole derivatives exert their therapeutic effects is through the inhibition of various enzymes, particularly protein kinases.[5] Kinases play a crucial role in cell signaling pathways that regulate cell growth, proliferation, and survival. Dysregulation of kinase activity is a hallmark of many diseases, including cancer. The indazole core serves as a versatile scaffold for the design of potent and selective kinase inhibitors.[6]

Quantitative Enzyme Inhibition Data

The table below presents the inhibitory activity of bromo-indazole derivatives against specific enzymes. This data highlights the potential of this chemical class to target key players in disease progression.

| Compound/Derivative | Target Enzyme | IC50 (nM) | Reference |

| Indazole-based PLK4 Inhibitor (Compound C05) | PLK4 | < 0.1 | [7] |

| 3-Substituted 1H-indazole (Compound 121) | IDO1 | 720 | [8] |

| 3-Substituted 1H-indazole (Compound 122) | IDO1 | 770 | [8] |

| 1H-indazole derivative (Compound 109) | EGFR T790M | 5.3 | [8] |

| 1H-indazole derivative (Compound 109) | EGFR | 8.3 | [8] |

Experimental Protocols

To facilitate further research and validation of the biological activities of this compound derivatives, detailed methodologies for key experiments are provided below.

In Vitro Antiproliferative Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.

-

Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate overnight.

-

Compound Treatment: Treat the cells with various concentrations of the test compounds and a vehicle control.

-

Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.

-

MTT Addition: Add MTT solution to each well and incubate for 2-4 hours.

-

Formazan Solubilization: Remove the medium and add a solubilization solution (e.g., DMSO) to dissolve the formazan crystals.

-

Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value.

In Vitro Kinase Inhibition Assay (Luminescent Kinase Assay)

This assay measures the amount of ATP remaining in solution following a kinase reaction.

-

Reaction Setup: Prepare a reaction mixture containing the kinase, a suitable substrate, and the test compound at various concentrations in a kinase assay buffer.

-

Reaction Initiation: Initiate the kinase reaction by adding ATP.

-

Incubation: Incubate the reaction at 30°C for a specified time (e.g., 60 minutes).

-

Detection: Add a kinase detection reagent that contains luciferase and its substrate. The amount of light produced is proportional to the amount of ATP remaining.

-

Luminescence Measurement: Measure the luminescence using a plate reader.

-

Data Analysis: Calculate the percent inhibition for each compound concentration and determine the IC50 value.

Visualizing Molecular Interactions and Workflows

To better understand the mechanisms of action and experimental processes, the following diagrams illustrate a key signaling pathway and a general experimental workflow.

References

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and biological evaluation of indazole derivatives as anti-cancer agents - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis and Antitumor Activity of 5-Bromo-7-azaindolin-2-one Derivatives Containing a 2,4-Dimethyl-1H-pyrrole-3-carboxamide Moiety - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Novel Indazole Compounds as PKMYT1 Kinase Inhibitors for Treating Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. Design, synthesis, and biological evaluation of indazole-based PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

The Pharmacological Profile of Substituted Indazoles: A Technical Guide for Drug Discovery Professionals

Introduction: The indazole scaffold has emerged as a privileged structure in medicinal chemistry, demonstrating a wide range of biological activities. This versatile heterocyclic system has been the focus of extensive research, leading to the development of several clinically approved drugs. This in-depth technical guide provides a comprehensive overview of the pharmacological profile of substituted indazoles, with a focus on their core mechanisms of action, therapeutic targets, and structure-activity relationships. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals in the field of medicinal chemistry and pharmacology.

Indazole-containing compounds have shown significant therapeutic potential in various disease areas, including oncology, inflammation, and neurodegenerative disorders.[1][2] Their ability to interact with a diverse array of biological targets, including protein kinases, G-protein coupled receptors (GPCRs), and various enzymes, underscores their importance in modern drug discovery.[3][4] Several FDA-approved drugs, such as the kinase inhibitors Axitinib and Pazopanib, feature the indazole core, highlighting its clinical significance.[1][5]

This guide will delve into the quantitative bioactivity data of various substituted indazoles, present detailed experimental protocols for their evaluation, and provide visual representations of key signaling pathways and experimental workflows to facilitate a deeper understanding of their pharmacological properties.

I. Key Therapeutic Targets and Mechanisms of Action

Substituted indazoles exert their pharmacological effects by modulating the activity of a variety of key cellular targets. The following sections summarize their interactions with major classes of proteins.

Protein Kinase Inhibition

A significant portion of research on substituted indazoles has focused on their activity as protein kinase inhibitors.[3][6] Kinases play a crucial role in cell signaling pathways that regulate cell proliferation, differentiation, and survival, making them attractive targets for cancer therapy.[5]

Aurora Kinases: Aurora kinases are essential for mitotic progression, and their overexpression is common in many cancers.[5] Substituted indazoles have been developed as potent inhibitors of both Aurora A and Aurora B kinases.[7]

Vascular Endothelial Growth Factor Receptor (VEGFR): VEGFRs are key mediators of angiogenesis, a process critical for tumor growth and metastasis.[5] Several indazole derivatives have demonstrated potent inhibitory activity against VEGFR-2.[3]

Fibroblast Growth Factor Receptor (FGFR): Dysregulation of FGFR signaling is associated with various cancers.[3] Indazole-based compounds have been identified as effective FGFR inhibitors.

Pim Kinases: Pim kinases are serine/threonine kinases involved in cell survival and proliferation. Indazole derivatives have been explored as inhibitors of this kinase family.

Threonine Tyrosine Kinase (TTK): TTK, or Mps1, is a critical component of the spindle assembly checkpoint. Indazole-containing molecules have been designed to target this kinase.[5]

G-Protein Coupled Receptor (GPCR) Modulation

Substituted indazoles have also been investigated as modulators of GPCRs, a large family of cell surface receptors involved in a wide range of physiological processes.

CC-Chemokine Receptor 4 (CCR4): A series of indazole arylsulfonamides have been synthesized and identified as allosteric antagonists of CCR4, a receptor implicated in inflammatory diseases.[4][8]

Cannabinoid Receptor 1 (CB1): Certain indazole derivatives have been shown to act as modulators of the CB1 receptor, which is involved in various neurological functions.[9]

Enzyme Inhibition

Beyond kinases and GPCRs, substituted indazoles have been shown to inhibit other key enzymes.

Indoleamine 2,3-dioxygenase 1 (IDO1): IDO1 is an enzyme involved in tryptophan metabolism and is a target in cancer immunotherapy. Indazole derivatives have been developed as IDO1 inhibitors.

Hypoxia-Inducible Factor-1 (HIF-1): HIF-1 is a transcription factor that plays a critical role in the cellular response to hypoxia and is a target in cancer. 1,3-disubstituted indazoles have been identified as novel HIF-1 inhibitors.[10]

Monoamine Oxidase (MAO): MAO enzymes are involved in the metabolism of neurotransmitters, and their inhibition is a therapeutic strategy for neurodegenerative diseases. Indazole derivatives have shown potential as MAO inhibitors.[11]

II. Quantitative Bioactivity Data

The following tables summarize the in vitro inhibitory activities of representative substituted indazoles against their respective targets. The half-maximal inhibitory concentration (IC50) is a key metric for quantifying the potency of these compounds.

| Aurora Kinase Inhibitors | |||

| Compound | Aurora A (IC50) | Aurora B (IC50) | Reference |

| Indazole Derivative 17 | 26 nM | 15 nM | [5] |

| Indazole Derivative 21 | - | 31 nM | [5] |

| Indazole Derivative 30 | 85 nM | - | [5] |

| Indazole Amide 53a | < 1 µM | - | [5] |

| Indazole Amide 53c | < 1 µM | - | [5] |

| VEGFR-2 Inhibitors | ||

| Compound | VEGFR-2 (IC50) | Reference |

| Pazopanib | 30 nM | [3] |

| Indazole-pyrimidine derivative 13g | 57.9 nM | [3] |

| Indazole-pyrimidine derivative 13i | 34.5 nM | [3] |

| FGFR1 Inhibitors | ||

| Compound | FGFR1 (IC50) | Reference |

| Indazole derivative 19 | 90 µM | [3] |

| Indazole derivative 18 | 77 µM | [3] |

Note: IC50 values can vary between different studies due to variations in assay conditions.

III. Experimental Protocols

This section provides detailed methodologies for key experiments commonly used to evaluate the pharmacological profile of substituted indazoles.

In Vitro Kinase Inhibition Assay (LanthaScreen™ TR-FRET)

This protocol outlines a time-resolved fluorescence resonance energy transfer (TR-FRET) assay for determining the inhibitory activity of a compound against a specific kinase.

Materials:

-

Kinase of interest (e.g., Aurora A, VEGFR-2)

-

Fluorescein-labeled substrate peptide

-

ATP

-

Test compound (substituted indazole)

-

Kinase buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35)

-

Stop solution (e.g., 10 mM EDTA in kinase buffer)

-

Terbium-labeled anti-phosphopeptide antibody

-

384-well microplates

-

Plate reader capable of TR-FRET measurements

Procedure:

-

Compound Preparation: Prepare a serial dilution of the test compound in 100% DMSO. Further dilute this series in kinase buffer to achieve the desired final assay concentrations.

-

Kinase Reaction:

-

Add 2.5 µL of the diluted test compound or DMSO (vehicle control) to the wells of a 384-well plate.

-

Add 5 µL of the kinase solution (at 2X final concentration) to each well.

-

Incubate for 10-15 minutes at room temperature to allow for compound-kinase binding.

-

Initiate the kinase reaction by adding 2.5 µL of a pre-mixed solution of the substrate and ATP (at 4X final concentration).

-

Incubate the plate for 60 minutes at room temperature.

-

-

Reaction Termination and Detection:

-

Stop the reaction by adding 10 µL of the stop solution containing the terbium-labeled antibody.

-

Incubate for 60 minutes at room temperature to allow for antibody binding to the phosphorylated substrate.

-

-

Data Acquisition:

-

Read the plate on a TR-FRET-compatible plate reader, measuring the emission at two wavelengths (e.g., 520 nm for fluorescein and 495 nm for terbium).

-

-

Data Analysis:

-

Calculate the TR-FRET ratio (emission at 520 nm / emission at 495 nm).

-

Determine the percent inhibition for each compound concentration relative to the DMSO control.

-

Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

Cell Viability Assay (MTT Assay)

This colorimetric assay assesses the metabolic activity of cells as an indicator of cell viability and proliferation.[1]

Materials:

-

Cancer cell line of interest

-

Complete culture medium

-

Test compound (substituted indazole)

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO

-

96-well plates

-

Microplate reader

Procedure:

-

Cell Seeding: Seed cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium. Incubate overnight to allow for cell attachment.[8]

-

Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the medium in the wells with 100 µL of the compound dilutions or vehicle control.

-

Incubation: Incubate the plate for 48-72 hours at 37°C in a 5% CO2 incubator.

-

MTT Addition: Add 10 µL of MTT solution to each well and incubate for an additional 2-4 hours at 37°C, allowing viable cells to reduce the MTT to formazan crystals.[8]

-

Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals. Shake the plate for 10-15 minutes.[8]

-

Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8]

-

Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control cells. Plot the percentage of viability against the logarithm of the compound concentration to determine the IC50 value.[1]

Cell Cycle Analysis by Flow Cytometry

This technique determines the distribution of cells in the different phases of the cell cycle (G0/G1, S, and G2/M).[1]

Materials:

-

Cells treated with the test compound

-

Phosphate-buffered saline (PBS)

-

70% cold ethanol

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Harvest both adherent and floating cells and wash with cold PBS.

-

Fixation: Resuspend the cell pellet in cold 70% ethanol while vortexing gently and fix overnight at -20°C.

-

Staining: Centrifuge the fixed cells and wash with PBS. Resuspend the cell pellet in PI staining solution and incubate for 30 minutes at room temperature in the dark.

-

Flow Cytometry: Analyze the stained cells using a flow cytometer, exciting the PI at 488 nm and measuring the emission at ~617 nm.

-

Data Analysis: Analyze the DNA content histograms to determine the percentage of cells in the G0/G1, S, and G2/M phases of the cell cycle.

Apoptosis Assay by Annexin V Staining

This assay detects the externalization of phosphatidylserine, an early marker of apoptosis.[12]

Materials:

-

Cells treated with the test compound

-

Annexin V-FITC

-

Propidium Iodide (PI)

-

Binding Buffer (10 mM HEPES, 140 mM NaCl, 2.5 mM CaCl2, pH 7.4)

-

Flow cytometer

Procedure:

-

Cell Harvesting: Collect both floating and adherent cells and wash twice with cold PBS.[12]

-

Staining: Resuspend the cells in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL. To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.

-

Incubation: Incubate the cells for 15 minutes at room temperature in the dark.[13]

-

Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze by flow cytometry within one hour.[13] Healthy cells are Annexin V and PI negative, early apoptotic cells are Annexin V positive and PI negative, and late apoptotic or necrotic cells are both Annexin V and PI positive.

IV. Signaling Pathways and Experimental Workflows

Visualizing key signaling pathways and experimental workflows can aid in understanding the mechanism of action of substituted indazoles and the methods used for their characterization.

VEGFR-2 Signaling Pathway

Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis. Upon binding of its ligand, VEGF, the receptor dimerizes and autophosphorylates, initiating a cascade of downstream signaling events that promote endothelial cell proliferation, migration, and survival.

Caption: Simplified VEGFR-2 signaling pathway and the inhibitory action of substituted indazoles.

Aurora Kinase Signaling in Mitosis

Aurora kinases are critical regulators of mitosis. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a component of the chromosomal passenger complex, ensuring proper chromosome segregation and cytokinesis.

Caption: Role of Aurora kinases in mitosis and their inhibition by substituted indazoles.

Experimental Workflow for In Vitro Drug Screening

The following diagram illustrates a typical workflow for the in vitro screening of substituted indazoles to determine their anti-cancer activity.

Caption: A generalized workflow for the in vitro screening of substituted indazole libraries.

V. Conclusion

Substituted indazoles represent a highly versatile and pharmacologically significant class of compounds with broad therapeutic potential. Their ability to potently and selectively modulate the activity of key biological targets, particularly protein kinases, has established them as a cornerstone in the development of targeted therapies, especially in oncology. The extensive research into their structure-activity relationships continues to provide valuable insights for the design of new and improved therapeutic agents. This technical guide has provided a comprehensive overview of the pharmacological profile of substituted indazoles, including quantitative bioactivity data, detailed experimental protocols, and visual representations of their mechanisms of action. It is anticipated that this information will serve as a valuable resource for researchers and professionals in the ongoing quest for novel and effective therapeutics.

References

- 1. Assaying cell cycle status using flow cytometry - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Cell Cycle Analysis by DNA Content - Protocols - Flow Cytometry - UC San Diego Moores Cancer Center [sites.medschool.ucsd.edu]

- 3. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]

- 4. Development - VEGF signaling via VEGFR2 - generic cascades Pathway Map - PrimePCR | Life Science | Bio-Rad [commerce.bio-rad.com]

- 5. researchgate.net [researchgate.net]

- 6. Frontiers | Molecular Bases of VEGFR-2-Mediated Physiological Function and Pathological Role [frontiersin.org]

- 7. MTT assay protocol | Abcam [abcam.com]

- 8. benchchem.com [benchchem.com]

- 9. VEGF-A/VEGFR2 signaling network in endothelial cells relevant to angiogenesis - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. researchgate.net [researchgate.net]

- 12. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]

- 13. kumc.edu [kumc.edu]

An In-depth Technical Guide to 5-Bromo-6-methyl-1H-indazole: Synthesis, Properties, and Potential Applications in Drug Discovery

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 5-Bromo-6-methyl-1H-indazole, a heterocyclic compound of significant interest in medicinal chemistry. Due to the limited availability of direct experimental data for this specific molecule, this guide leverages information on closely related analogs to present a thorough resource covering its synthesis, physicochemical properties, and potential as a scaffold for kinase inhibitors in drug development.

Physicochemical Properties

| Property | Predicted Value | Source/Basis |

| Molecular Formula | C₈H₇BrN₂ | Based on structure |

| Molecular Weight | 211.06 g/mol | Calculation from formula.[1] |

| Appearance | Likely a solid at room temperature | Based on related indazole compounds |

| Melting Point | Not available | - |

| Boiling Point | Not available | - |

| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols | General solubility of similar heterocyclic compounds |

Synthesis of this compound

A definitive, published experimental protocol for the synthesis of this compound is not currently available. However, based on established methods for the synthesis of analogous substituted indazoles, a plausible synthetic route can be proposed. The following protocol is adapted from procedures for structurally similar compounds, such as 6-bromo-1H-indazole and 4-bromo-5-methyl-1H-indazole.[2][3]

Proposed Synthetic Pathway

A common and effective method for the synthesis of indazoles is the diazotization of an appropriately substituted aniline, followed by cyclization. For this compound, a suitable starting material would be 4-bromo-5-methyl-2-nitroaniline. The synthesis would proceed via reduction of the nitro group, followed by diazotization and intramolecular cyclization.

Caption: Proposed synthetic workflow for this compound.

Detailed Experimental Protocol (Hypothetical)

Step 1: Reduction of 4-Bromo-5-methyl-2-nitroaniline to 4-Bromo-5-methylbenzene-1,2-diamine

-

To a stirred solution of 4-bromo-5-methyl-2-nitroaniline (1.0 eq) in ethanol, add tin(II) chloride dihydrate (SnCl₂·2H₂O) (4.0-5.0 eq).

-

Heat the mixture to reflux and stir for 2-4 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).

-

After completion, cool the reaction mixture to room temperature and neutralize with a saturated aqueous solution of sodium bicarbonate (NaHCO₃).

-

Extract the product with ethyl acetate.

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude diamine, which can be used in the next step without further purification.

Step 2: Diazotization and Cyclization to form this compound

-

Dissolve the crude 4-bromo-5-methylbenzene-1,2-diamine (1.0 eq) in a mixture of concentrated hydrochloric acid and water at 0-5 °C.

-

Slowly add a solution of sodium nitrite (NaNO₂) (1.1 eq) in water dropwise, maintaining the temperature below 5 °C.

-

Stir the reaction mixture at this temperature for 30-60 minutes.

-

Allow the reaction to warm to room temperature and stir for an additional 1-2 hours to facilitate cyclization.

-

Neutralize the reaction mixture with a suitable base (e.g., sodium hydroxide solution) and extract the product with an organic solvent such as ethyl acetate.

-

Wash the combined organic layers with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to obtain this compound.

Spectroscopic and Spectrometric Data

While experimentally obtained spectra for this compound are not available, the expected data can be predicted based on the analysis of closely related compounds.[4][5][6]

Table 1: Predicted ¹H NMR Spectral Data for this compound (Predicted for a 400 MHz spectrometer in a suitable deuterated solvent, e.g., DMSO-d₆)

| Chemical Shift (δ) ppm | Multiplicity | Integration | Assignment |

| ~13.0 | br s | 1H | N-H |

| ~8.0 | s | 1H | H3 |

| ~7.8 | s | 1H | H4 |

| ~7.5 | s | 1H | H7 |

| ~2.4 | s | 3H | -CH₃ |

Table 2: Predicted ¹³C NMR Spectral Data for this compound

| Chemical Shift (δ) ppm | Assignment |

| ~140.0 | C7a |

| ~135.0 | C3 |

| ~130.0 | C6 |

| ~125.0 | C5 |

| ~120.0 | C4 |

| ~115.0 | C7 |

| ~110.0 | C3a |

| ~20.0 | -CH₃ |

Table 3: Predicted IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| 3300-3100 | Broad | N-H stretch |

| 3100-3000 | Medium | Aromatic C-H stretch |

| 2950-2850 | Medium | Aliphatic C-H stretch |

| 1620-1580 | Medium-Strong | C=C aromatic ring stretch |

| 1500-1450 | Strong | C=N aromatic ring stretch |

| 700-600 | Medium | C-Br stretch |

Table 4: Predicted Mass Spectrometry Data for this compound

| m/z | Ion | Notes |

| 210/212 | [M]⁺ | Molecular ion peak with a characteristic 1:1 isotopic pattern for Bromine. |

| 211/213 | [M+H]⁺ | Protonated molecular ion in ESI-MS. |

Biological Activity and Applications in Drug Development

The indazole scaffold is a well-established "privileged structure" in medicinal chemistry, particularly in the development of protein kinase inhibitors for cancer therapy.[7] The bromine atom on the indazole ring serves as a versatile synthetic handle for introducing various substituents via cross-coupling reactions, enabling the exploration of structure-activity relationships (SAR).

While specific biological data for this compound is not published, its structural similarity to known kinase inhibitors suggests it could be a valuable building block for developing inhibitors of kinases such as AXL and PIM-1, which are implicated in cancer progression and drug resistance.[8][9]

Table 5: Biological Activity of Representative Indazole-Based Kinase Inhibitors

| Compound/Scaffold | Target Kinase(s) | IC₅₀/Kᵢ Values | Reference |

| Indazole-based compounds | AXL | Potent inhibition, specific values vary with substitution | [8] |

| 3-(Pyrazin-2-yl)-1H-indazole derivatives | Pan-PIM | IC₅₀ = 3-70 nM for some analogs | [9] |

| 6-bromo-1H-indazole derivatives | PLK4 | IC₅₀ < 0.1 nM for an optimized derivative | [10] |

AXL Kinase Signaling Pathway

The AXL receptor tyrosine kinase is a key player in tumor progression, metastasis, and the development of therapeutic resistance.[8][11] Its signaling cascade involves multiple downstream effectors that promote cell survival, proliferation, and migration.

Caption: Simplified AXL receptor tyrosine kinase signaling pathway.

PIM-1 Kinase Signaling Pathway

PIM-1 is a serine/threonine kinase that plays a crucial role in cell survival and proliferation by phosphorylating various downstream targets, thereby inhibiting apoptosis and promoting cell cycle progression.[12][13]

Caption: Simplified PIM-1 kinase signaling pathway.

Conclusion

This compound represents a promising, yet underexplored, molecular scaffold for the development of novel therapeutics, particularly in the realm of oncology. While direct experimental data for this compound is scarce, a comprehensive understanding of its properties and potential can be extrapolated from the rich literature on related indazole derivatives. The synthetic accessibility and the strategic positioning of its functional groups make it an attractive starting point for the design and synthesis of potent and selective kinase inhibitors. Further investigation into the synthesis and biological evaluation of this compound and its derivatives is warranted to fully elucidate its therapeutic potential.

References

- 1. 465529-57-1|5-Bromo-1-methyl-1H-indazole|BLD Pharm [bldpharm.com]

- 2. benchchem.com [benchchem.com]

- 3. CN112321510A - Preparation method of 4-bromo-5-methyl-1H-indazole - Google Patents [patents.google.com]

- 4. Synthesis of 1H-Indazoles via Silver(I)-Mediated Intramolecular Oxidative C–H Bond Amination - PMC [pmc.ncbi.nlm.nih.gov]

- 5. 5-Bromo-6-nitro-1H-indazole | C7H4BrN3O2 | CID 27274687 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. CN113912544A - Preparation method of 5-bromo-1-methylindazole - Google Patents [patents.google.com]

- 11. AXL Inhibitors: Status of Clinical Development - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Frontiers | PIM1 signaling in immunoinflammatory diseases: an emerging therapeutic target [frontiersin.org]

- 13. PIM1 - Wikipedia [en.wikipedia.org]

The Dawn of a New Era in Targeted Therapy: Novel Indazole-Based Therapeutic Agents

A Technical Guide for Researchers and Drug Development Professionals

The relentless pursuit of more effective and selective therapeutic agents has led researchers to explore a multitude of chemical scaffolds. Among these, the indazole core has emerged as a privileged structure, demonstrating remarkable versatility and potent activity against a range of therapeutic targets. This technical guide provides an in-depth overview of the discovery and development of novel indazole-based therapeutic agents, with a primary focus on their application in oncology. We delve into the synthesis, biological evaluation, and mechanisms of action of these promising compounds, offering a comprehensive resource for scientists and drug development professionals.

A Privileged Scaffold in Drug Discovery

Indazole, a bicyclic heteroaromatic compound, has garnered significant attention in medicinal chemistry due to its ability to mimic the purine base adenine, a key component of ATP. This structural feature allows indazole derivatives to effectively compete with ATP for the binding pocket of various kinases, enzymes that play a crucial role in cellular signaling pathways.[1] Dysregulation of kinase activity is a hallmark of many diseases, particularly cancer, making them prime targets for therapeutic intervention.[2] Several FDA-approved drugs, including the kinase inhibitors Axitinib and Pazopanib, feature the indazole scaffold, validating its therapeutic potential.[1][2]

Synthesis of Novel Indazole Derivatives

The synthesis of indazole derivatives can be achieved through various chemical reactions. A common approach involves the cyclization of ortho-substituted anilines or related precursors. For instance, the Cadogan reaction, which involves the reductive cyclization of o-nitrobenzylidene anilines using triethyl phosphite, is a widely used method.[3] Other synthetic strategies include palladium-catalyzed cross-coupling reactions and intramolecular C-H amination.[1][4] The choice of synthetic route often depends on the desired substitution pattern on the indazole ring, which is crucial for modulating the compound's biological activity and pharmacokinetic properties.

Biological Evaluation and Anti-Cancer Activity

The anti-cancer potential of novel indazole derivatives is typically evaluated through a series of in vitro and in vivo assays. A primary screening often involves assessing the compound's cytotoxicity against a panel of cancer cell lines. Promising compounds are then subjected to more specific assays to elucidate their mechanism of action.

In Vitro Cytotoxicity and Kinase Inhibition

The half-maximal inhibitory concentration (IC50) is a key metric used to quantify the potency of a compound in inhibiting a specific biological process, such as cell growth or enzyme activity. The following tables summarize the in vitro activity of selected novel indazole derivatives against various cancer cell lines and protein kinases.

| Compound | Cancer Cell Line | IC50 (µM) | Reference |

| 2f | 4T1 (Breast Cancer) | 0.23 - 1.15 | [5] |

| A549 (Lung Cancer) | " | [5] | |

| HCT116 (Colon Cancer) | " | [5] | |

| HepG2 (Liver Cancer) | " | [5] | |

| 17 | Aurora A | 0.026 | [2] |

| Aurora B | 0.015 | [2] | |

| 21 | Aurora B | 0.031 | [2] |

| 30 | Aurora A | 0.085 | [2] |

| 1 | FGFR1 | 0.1 | [6] |

Table 1: In Vitro Antiproliferative and Kinase Inhibitory Activity of Novel Indazole Derivatives.

Induction of Apoptosis

A crucial mechanism by which many anti-cancer agents exert their effect is through the induction of apoptosis, or programmed cell death. Indazole derivatives have been shown to trigger apoptosis in cancer cells through various signaling pathways. For example, compound 2f was found to promote apoptosis in 4T1 breast cancer cells by upregulating the expression of pro-apoptotic proteins like Bax and cleaved caspase-3, while downregulating the anti-apoptotic protein Bcl-2.[5] This compound also led to a decrease in the mitochondrial membrane potential and an increase in reactive oxygen species (ROS), suggesting the involvement of the mitochondrial apoptotic pathway.[5][7]

Inhibition of Cell Migration and Invasion

The ability of cancer cells to migrate and invade surrounding tissues is a critical step in metastasis, the primary cause of cancer-related mortality. Novel indazole derivatives have demonstrated the ability to inhibit these processes. Treatment of 4T1 cells with compound 2f resulted in a disruption of cell migration and invasion.[5] This was accompanied by a reduction in the expression of matrix metalloproteinase-9 (MMP-9), an enzyme involved in the degradation of the extracellular matrix, and an increase in the tissue inhibitor of metalloproteinase 2 (TIMP-2).[5]

In Vivo Efficacy

The anti-tumor activity of promising indazole derivatives is further evaluated in preclinical animal models, typically using xenograft studies in mice. In these studies, human tumor cells are implanted into immunocompromised mice, and the effect of the test compound on tumor growth is monitored. Compound 2f , for instance, was shown to suppress the growth of 4T1 tumors in a mouse model without causing obvious side effects, highlighting its potential as a therapeutic agent.[5][7]

| Compound | Animal Model | Tumor Type | Tumor Growth Inhibition (%) | Reference |

| 2f | 4T1 mouse model | Breast Cancer | Significant suppression | [5][7] |

Table 2: In Vivo Anti-Tumor Activity of a Novel Indazole Derivative.

Signaling Pathways and Experimental Workflows

To visualize the complex biological processes and experimental procedures involved in the discovery of these therapeutic agents, the following diagrams have been generated using the DOT language.

References

- 1. Recent Advances in Indazole-Containing Derivatives: Synthesis and Biological Perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. scispace.com [scispace.com]

- 3. Synthesis and Biological Evaluation of 2H-Indazole Derivatives: Towards Antimicrobial and Anti-Inflammatory Dual Agents - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Indazole synthesis [organic-chemistry.org]

- 5. Annexin V and PI Staining Protocol for Apoptosis by Flow Cytometry | Bio-Techne [bio-techne.com]

- 6. animalcare.jhu.edu [animalcare.jhu.edu]

- 7. benchchem.com [benchchem.com]

Potential Biological Targets of 5-Bromo-6-methyl-1H-indazole: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The indazole scaffold is a cornerstone in modern medicinal chemistry, recognized for its prevalence in a multitude of clinically evaluated and approved therapeutic agents. Within this structural class, 5-Bromo-6-methyl-1H-indazole emerges as a pivotal synthetic intermediate, offering a versatile platform for the development of highly specific and potent inhibitors of key biological targets. This technical guide delves into the potential biological targets of molecules derived from the this compound core, with a primary focus on protein kinases implicated in oncogenesis. We provide a comprehensive overview of the relevant signaling pathways, quantitative data for representative derivative compounds, and detailed experimental protocols for assays crucial to the drug discovery process.

Introduction: The Indazole Scaffold in Drug Discovery

Indazole and its derivatives are bicyclic heterocyclic compounds that have garnered significant attention in pharmaceutical research due to their wide range of biological activities.[1] The structural resemblance of the indazole nucleus to purines allows it to function as a bioisostere, competitively binding to the ATP-binding sites of various enzymes, most notably protein kinases.[2] This characteristic has led to the successful development of numerous indazole-based drugs.

The strategic functionalization of the indazole ring is a key aspect of medicinal chemistry, enabling the fine-tuning of potency, selectivity, and pharmacokinetic properties. Bromo-substituted indazoles, such as this compound, are particularly valuable as they serve as versatile intermediates for a variety of cross-coupling reactions, allowing for the introduction of diverse chemical moieties.[2]

The Role of this compound in Synthesizing Kinase Inhibitors

While direct biological activity data for this compound is not extensively available in public literature, its primary role is that of a crucial building block in the synthesis of potent kinase inhibitors. The bromine atom at the 5-position and the methyl group at the 6-position provide specific steric and electronic properties that can be leveraged in drug design. The bromo substituent is particularly amenable to palladium-catalyzed cross-coupling reactions like the Suzuki and Heck reactions, enabling the exploration of the solvent-exposed regions of the ATP-binding pocket of kinases.[2]

Potential Biological Targets

Based on the therapeutic applications of compounds synthesized from bromo-indazole cores, the following protein kinases are considered high-potential biological targets for derivatives of this compound:

-

Polo-like Kinase 4 (PLK4): A serine/threonine kinase that plays a master regulatory role in centriole duplication. Its overexpression is linked to tumorigenesis, making it a compelling target for anti-cancer therapies.[3]

-

Vascular Endothelial Growth Factor Receptors (VEGFRs): A family of receptor tyrosine kinases that are critical mediators of angiogenesis, the process of new blood vessel formation that is essential for tumor growth and metastasis.[3]

-

Fibroblast Growth Factor Receptors (FGFRs): A family of receptor tyrosine kinases involved in cell proliferation, differentiation, and migration. Dysregulation of FGFR signaling is implicated in various cancers.[3]

-

c-Met: A receptor tyrosine kinase that, upon activation by its ligand, hepatocyte growth factor (HGF), triggers signaling cascades involved in cell growth, motility, and invasion. Aberrant c-Met signaling is a hallmark of many cancers.

Quantitative Data for Representative Indazole-Based Kinase Inhibitors

The following table summarizes the inhibitory activities of representative indazole-based compounds against various kinases. It is important to note that these compounds are derivatives of the indazole scaffold and not this compound itself. The data is presented to illustrate the potential potency that can be achieved from this structural class.

| Compound ID | Target Kinase | Assay Type | IC50 (nM) | Reference |

| Axitinib | VEGFR2 | Enzyme Assay | 0.2 | [3] |

| CFI-400945 | PLK4 | Enzyme Assay | 2.8 | [4] |

| Pazopanib | VEGFR2 | Enzyme Assay | 30 | [3] |

| Linifanib | VEGFR2 | Enzyme Assay | 3 | [3] |

| Niraparib | PARP-1 | Enzyme Assay | 3.8 | [3] |

Signaling Pathways

The potential kinase targets of this compound derivatives are integral components of complex signaling pathways that regulate critical cellular processes. Understanding these pathways is essential for rational drug design and for elucidating the mechanism of action of novel inhibitors.

VEGFR2 Signaling Pathway

PLK4 Signaling in Centriole Duplication

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the biological activity of kinase inhibitors derived from the this compound scaffold.

In Vitro Kinase Inhibition Assay (Luminescence-based)

This assay measures the ability of a compound to inhibit the activity of a purified kinase enzyme by quantifying the amount of ATP remaining in the reaction.

Materials:

-

Purified recombinant kinase (e.g., PLK4, VEGFR2)

-

Kinase-specific substrate

-

ATP

-

Kinase assay buffer (e.g., 40 mM Tris-HCl, pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA)

-

Test compounds dissolved in DMSO

-

ADP-Glo™ Kinase Assay Kit (Promega)

-

White, opaque 384-well assay plates

-

Luminometer

Procedure:

-

Prepare serial dilutions of the test compounds in DMSO.

-

In a 384-well plate, add 1 µL of each compound dilution. Include a positive control (known inhibitor) and a negative control (DMSO vehicle).

-

Add 2 µL of a solution containing the kinase and substrate in kinase assay buffer to each well.

-

Initiate the kinase reaction by adding 2 µL of ATP solution.

-

Incubate the plate at room temperature for 60 minutes.

-

Stop the reaction and deplete the remaining ATP by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes at room temperature.

-

Add 10 µL of Kinase Detection Reagent to convert the generated ADP to ATP and produce a luminescent signal. Incubate for 30 minutes at room temperature.

-

Measure the luminescence using a luminometer.

-

Calculate the percentage of inhibition relative to the DMSO control and determine the IC50 value by fitting the data to a dose-response curve.

Workflow for a Luminescence-based Kinase Assay

Cell Proliferation Assay (MTT Assay)

This colorimetric assay assesses the effect of a compound on the proliferation of cancer cell lines.

Materials:

-

Human cancer cell lines (e.g., MCF-7, A549, HCT116)

-

Cell culture medium (e.g., DMEM, RPMI-1640) with 10% Fetal Bovine Serum (FBS)

-

Test compounds dissolved in DMSO

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution

-

Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

-

96-well cell culture plates

-

Microplate reader

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours.

-

Treat the cells with various concentrations of the test compounds and incubate for 72 hours.

-

Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

-

Remove the medium and add 150 µL of the solubilization solution to dissolve the formazan crystals.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate the percentage of cell viability relative to the DMSO-treated control cells and determine the GI50 (concentration for 50% growth inhibition).

Conclusion

This compound stands as a valuable and versatile scaffold in the pursuit of novel therapeutics. While its direct biological targets are not yet fully elucidated, its utility as a synthetic intermediate for potent kinase inhibitors is well-established. The information presented in this guide provides a foundational understanding of the potential biological targets of its derivatives, the signaling pathways they modulate, and the experimental methodologies required for their evaluation. Further exploration of derivatives from this core structure holds significant promise for the development of next-generation targeted therapies for cancer and other diseases.

References

- 1. Indazole – an emerging privileged scaffold: synthesis and its biological significance - PMC [pmc.ncbi.nlm.nih.gov]

- 2. benchchem.com [benchchem.com]

- 3. Current progress, challenges and future prospects of indazoles as protein kinase inhibitors for the treatment of cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pubs.rsc.org [pubs.rsc.org]

5-Bromo-6-methyl-1H-indazole safety and handling

An In-depth Technical Guide to the Safety and Handling of 5-Bromo-6-methyl-1H-indazole

For researchers, scientists, and professionals in drug development, the safe handling of chemical reagents is paramount to ensuring both personal safety and experimental integrity. This document provides a comprehensive technical guide on the safety, handling, and emergency procedures for this compound (CAS No. 885223-72-3).

Chemical Identification

| Identifier | Value |

| Product Name | This compound |

| CAS Number | 885223-72-3 |

| Molecular Formula | C₈H₇BrN₂ |

| Molecular Weight | 211.06 g/mol |

| Synonyms | Not Available |

| Intended Use | For research and development purposes only. Not for medicinal, household, or other uses.[1] |

Hazard Identification and Classification

This compound is classified as a hazardous substance. The primary hazard is acute oral toxicity.[2]

GHS Classification Summary

| Hazard Class | Category | Hazard Statement | Pictogram | Signal Word |

| Acute Toxicity, Oral | Category 4 | H302: Harmful if swallowed[2] | GHS07 (Exclamation Mark) | Warning [2] |

| Skin Irritation | Category 2 | H315: Causes skin irritation[1] | GHS07 (Exclamation Mark) | Warning |

| Eye Irritation | Category 2A | H319: Causes serious eye irritation[1] | GHS07 (Exclamation Mark) | Warning |

| Respiratory Irritation* | Category 3 | H335: May cause respiratory irritation[1] | GHS07 (Exclamation Mark) | Warning |

*Note: Skin, eye, and respiratory irritation classifications are based on data for the closely related isomer, 5-Bromo-7-methyl-1H-indazole, and should be considered potential hazards.[1]

Precautionary Statements:

-

Prevention: P261 (Avoid breathing dust), P264 (Wash hands and exposed skin thoroughly after handling), P270 (Do not eat, drink or smoke when using this product), P280 (Wear protective gloves/eye protection).[1][2][3]

-

Response: P301+P317 (IF SWALLOWED: Get medical help), P330 (Rinse mouth).[1][2] For eye contact, P305+P351+P338 (IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing).[1] For inhalation, P304+P340 (IF INHALED: Remove person to fresh air and keep comfortable for breathing).[1][3]

-

Disposal: P501 (Dispose of contents/container to an approved waste disposal plant).[1]

Physical and Chemical Properties

Quantitative data for this compound is limited. The following table includes available data for the target compound and a closely related isomer for reference.

| Property | Value | Source Compound |

| Physical Form | Solid | This compound |

| Melting Point | 184-185°C | 5-Bromo-7-methyl-1H-indazole[1] |

| Boiling Point | 346.2°C at 760 mmHg | 5-Bromo-7-methyl-1H-indazole[1] |

| Density | 1.654 g/cm³ | 5-Bromo-7-methyl-1H-indazole[1] |

| Flash Point | Not applicable | This compound |

| Storage Class | 11 - Combustible Solids | This compound |

Experimental Protocols and Methodologies

Detailed toxicological and safety-related experimental protocols for this specific compound are not publicly available. However, standard procedures for handling, spill response, and first aid are outlined below based on safety data sheet recommendations.

General Handling Protocol

This protocol outlines the standard procedure for handling this compound in a laboratory setting.

-

Preparation: Before handling, ensure the work area is clean and uncluttered. A chemical fume hood must be used.[4] Verify that an eyewash station and safety shower are accessible.[5]

-

Personal Protective Equipment (PPE): Don appropriate PPE, including a lab coat, chemical-resistant gloves (e.g., nitrile), and tightly fitting safety goggles.[4] For operations that may generate dust, a NIOSH-approved respirator is recommended.[6]

-

Handling: Avoid all personal contact, including inhalation of dust and contact with skin and eyes.[3] Do not eat, drink, or smoke in the handling area.[2] Keep the container tightly sealed when not in use.[3]

-

Post-Handling: Wash hands and any exposed skin thoroughly with soap and water after handling.[3] Launder contaminated clothing separately before reuse.[3]

-

Storage: Store in a cool, dry, well-ventilated area in the original, tightly sealed container.[3] Store locked up and away from incompatible materials such as strong oxidizing agents.[1][5]

Accidental Release (Spill) Protocol

-

Evacuation and Ventilation: Evacuate non-essential personnel from the spill area. Ensure adequate ventilation. Remove all sources of ignition.[1]

-

Containment: Prevent further leakage or spillage if it is safe to do so. Do not let the product enter drains.[7]

-

Cleanup (Dry Spill): Use dry clean-up procedures and avoid generating dust.[3] Carefully sweep or vacuum the material. Place the collected material into a clean, dry, sealable, and appropriately labeled container for disposal.[3]

-

Decontamination: Wash the spill area thoroughly with soap and water.[3]

-

Waste Disposal: Dispose of the contaminated material and absorbents as hazardous waste through a licensed professional waste disposal service.[4]

First Aid Measures

Immediate medical attention is required in case of significant exposure.

-

If Inhaled: Move the victim to fresh air.[1] If breathing is difficult, give oxygen. If not breathing, provide artificial respiration. Consult a doctor immediately.[1]

-